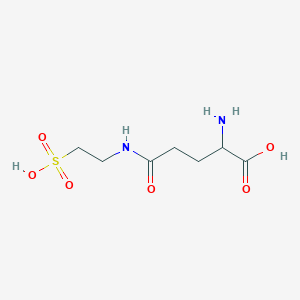![molecular formula C6H3ClN2O2S B12969340 3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12969340.png)
3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a thieno ring fused to a pyrazole ring, makes it an interesting subject for chemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thienopyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: The thienopyrazole ring can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield amino-thienopyrazole derivatives, which may have enhanced biological activity .
科学研究应用
3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It is used in the development of agrochemicals and other industrial products[][3].
作用机制
The mechanism of action of 3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .
相似化合物的比较
Similar Compounds
3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid: Known for its anti-rice blast activity.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Used in various chemical syntheses.
Uniqueness
3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to its fused thieno and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions.
属性
分子式 |
C6H3ClN2O2S |
|---|---|
分子量 |
202.62 g/mol |
IUPAC 名称 |
3-chloro-2H-thieno[2,3-c]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C6H3ClN2O2S/c7-4-2-1-3(6(10)11)12-5(2)9-8-4/h1H,(H,8,9)(H,10,11) |
InChI 键 |
IMHSRASVTHUCRT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC2=NNC(=C21)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



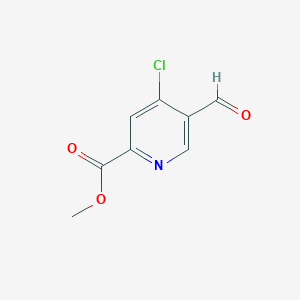
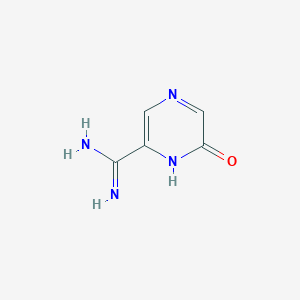
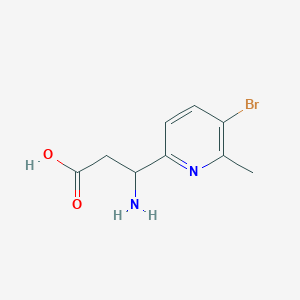
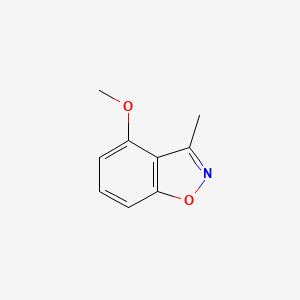

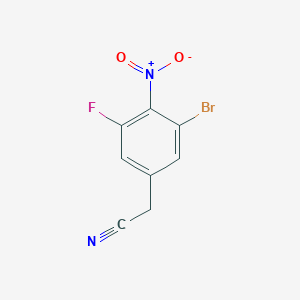
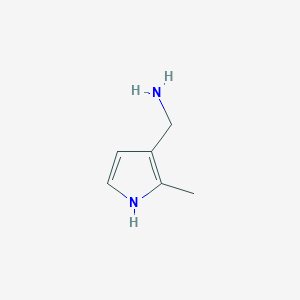
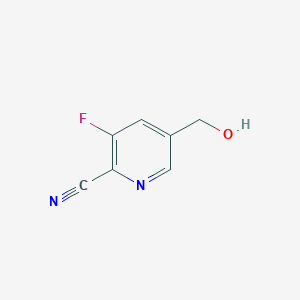
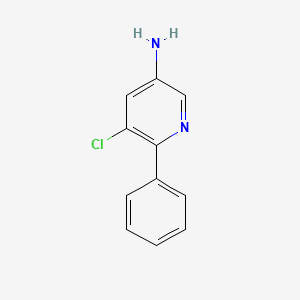

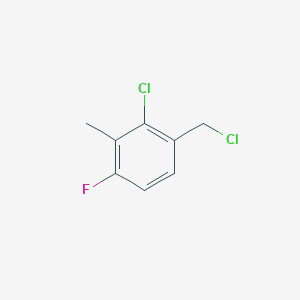
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12969328.png)
